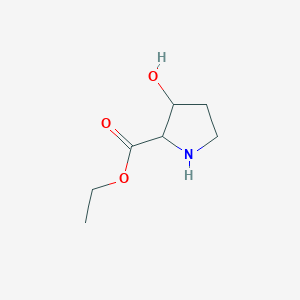

Ethyl 3-hydroxypyrrolidine-2-carboxylate

Description

Significance of Pyrrolidine (B122466) Ring Systems in Modern Chemistry and Chemical Biology

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and chemical biology. nih.govnih.gov Its non-planar, sp3-hybridized nature allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterpart, pyrrole. nih.gov This structural feature is crucial for creating molecules with specific spatial orientations that can lead to enhanced binding affinity and selectivity for biological targets such as enzymes, receptors, and nucleic acids. nih.govmdpi.com

The pyrrolidine nucleus is a fundamental component of numerous natural products, including alkaloids like nicotine (B1678760) and hygrine, as well as the amino acids proline and hydroxyproline (B1673980). wikipedia.orgbritannica.com Its presence in 37 FDA-approved drugs underscores its importance in pharmaceutical sciences. nih.gov The versatility of the pyrrolidine ring is further demonstrated by its use as a ligand for transition metals, an organocatalyst, and a chiral controller in asymmetric synthesis. nih.gov The basicity conferred by the secondary amine in the ring also plays a significant role in its chemical reactivity and biological interactions. nih.gov

Overview of 3-Hydroxypyrrolidine-2-carboxylate Derivatives in Research Context

Within the broader class of pyrrolidines, derivatives of 3-hydroxypyrrolidine-2-carboxylic acid are of significant interest to researchers. The presence of both a hydroxyl and a carboxylate group provides multiple points for functionalization and derivatization, making them versatile building blocks in organic synthesis. These functional groups also contribute to the molecule's polarity and potential for hydrogen bonding, which can influence its physicochemical properties and biological activity.

Research has explored various stereoisomers of this scaffold, such as (2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid and (2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid, highlighting the importance of stereochemistry in determining the biological profile of these compounds. nih.govbldpharm.com Studies have investigated the inhibitory effects of related 3-hydroxypyrrolidine derivatives on enzymes like α-glucosidase, suggesting their potential as molecular tools for probing enzyme active sites. nih.gov The synthesis and characterization of these derivatives, including their hydrochloride salts to enhance solubility, are common themes in the academic literature. nih.govchemicalregister.com

Historical Context of Pyrrolidine Chemistry and its Evolution

The study of pyrrolidine chemistry has a rich history rooted in the investigation of natural products. Early work focused on the isolation and structural elucidation of alkaloids containing the pyrrolidine ring. Over time, the focus has shifted towards the development of synthetic methodologies to access these and other novel pyrrolidine-containing compounds.

A significant evolution in this field has been the advent of stereoselective synthesis methods. semanticscholar.org Recognizing that the biological activity of pyrrolidine derivatives is often dependent on their specific stereochemistry, chemists have developed numerous strategies to control the spatial arrangement of substituents on the pyrrolidine ring. nih.gov These methods often utilize chiral starting materials like proline and 4-hydroxyproline (B1632879) or employ asymmetric catalysis. semanticscholar.org More recently, the application of microwave-assisted organic synthesis (MAOS) has offered a more efficient and environmentally friendly approach to constructing the pyrrolidine scaffold. nih.gov The continuous development of synthetic techniques allows for the creation of increasingly complex and diverse pyrrolidine-based molecules for various scientific applications.

Scope and Academic Relevance of Ethyl 3-Hydroxypyrrolidine-2-carboxylate Studies

This compound, with its specific combination of a pyrrolidine core, a hydroxyl group at the 3-position, and an ethyl ester at the 2-position, represents a valuable tool in academic research. Its structure embodies the key features that make pyrrolidines attractive for chemical and biological studies: a chiral, functionalized scaffold.

Academic investigations involving this compound often focus on its synthesis, characterization, and use as an intermediate in the preparation of more complex molecules. The stereochemistry of the compound, such as the (2R,3R) and (2R,3S) isomers, is a critical aspect of these studies, as it dictates the three-dimensional structure and potential interactions of the final products. nih.govnih.gov Researchers utilize spectroscopic techniques and analytical methods to confirm the structure and purity of the synthesized compounds. The academic relevance of this compound lies in its role as a well-defined building block that enables the systematic exploration of chemical space and the development of novel compounds with potential applications in various fields of chemistry and biology.

| Property | Value |

| Molecular Formula | C7H13NO3 |

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | ethyl (2R,3R)-3-hydroxypyrrolidine-2-carboxylate |

| InChI | InChI=1S/C7H13NO3/c1-2-11-7(10)6-5(9)3-4-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6-/m1/s1 |

| InChIKey | FHUKGWIMPWBXLF-PHDIDXHHSA-N |

| Canonical SMILES | CCOC(=O)C@H]1C@@HO |

| Data for (2R,3R)-ethyl 3-hydroxypyrrolidine-2-carboxylate. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxypyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-2-11-7(10)6-5(9)3-4-8-6/h5-6,8-9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHUKGWIMPWBXLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(CCN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 3 Hydroxypyrrolidine 2 Carboxylate and Pyrrolidine Derivatives

Chemical Synthesis Approaches

Stereoselective 1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful reaction for constructing five-membered heterocycles with a high degree of stereocontrol. This approach involves the reaction of a 1,3-dipole with a dipolarophile, such as an alkene, to form a cyclic adduct.

The [3+2] cycloaddition reaction between an azomethine ylide and an alkene is a highly effective method for the synthesis of the pyrrolidine (B122466) core. Azomethine ylides, which are nitrogen-based 1,3-dipoles, are often generated in situ and react readily with electron-deficient alkenes. nih.gov The stereochemical outcome of this reaction can be controlled, allowing for the synthesis of densely substituted pyrrolidines with multiple stereogenic centers. nih.gov

The reaction typically involves an α-amino acid, such as a glycine (B1666218) ester, which condenses with an aldehyde or ketone to form an intermediate that, upon deprotonation or other activation methods, generates the azomethine ylide. This ylide then reacts with a suitable dipolarophile. For the synthesis of ethyl 3-hydroxypyrrolidine-2-carboxylate, an appropriate acrylate (B77674) derivative can serve as the electron-deficient alkene. The regioselectivity of the addition is influenced by the electronic properties of both the ylide and the alkene. nih.gov The use of chiral catalysts or auxiliaries can induce high levels of diastereoselectivity and enantioselectivity, making it a valuable strategy for obtaining optically pure pyrrolidine derivatives. nih.gov

Research has demonstrated that these cycloadditions can be catalyzed by various agents, including metal salts like Ag₂CO₃, to achieve high yields and excellent regio- and diastereoselectivities. nih.gov The reaction constructs the pyrrolidine ring and can simultaneously set up to four contiguous stereocenters. chemistryviews.org

Table 1: Examples of Azomethine Ylide Cycloaddition for Pyrrolidine Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Outcome | Reference |

| N-methylglycine, Isatin | (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles | Reflux in methanol | Spiro[indoline-3,2′-pyrrolidine] derivatives | nih.gov |

| Glycine α-imino ester | N-tert-butanesulfinyl imine | Ag₂CO₃ | Densely substituted proline derivatives | nih.gov |

| N-methyl glycine ethyl ester hydrochloride | 2-butenylindole-3-carboxaldehyde | Heat | Indole-containing alkaloid structures |

Reactivity with Nitrile Oxides and Olefins for Isoxazoline (B3343090) Formation

An alternative, though less direct, pathway to 3-hydroxypyrrolidine derivatives involves a two-step sequence starting with the 1,3-dipolar cycloaddition of a nitrile oxide with an olefin to form an isoxazoline ring. google.com Nitrile oxides, often generated in situ from aldoximes or nitroalkanes, react with alkenes to yield 3,4,5-trisubstituted isoxazolines. google.comnih.gov This cycloaddition is a common method for creating the N-O bond within a five-membered ring. mdpi.com

The crucial subsequent step is the reductive cleavage of the N-O bond within the isoxazoline ring. This transformation unmasks a γ-amino alcohol (a 1,3-amino alcohol), which is the structural core of 3-hydroxypyrrolidine. chemistryviews.orgresearchgate.net Catalytic hydrogenation, often employing catalysts like Raney Nickel, is a common method for this reductive ring-opening. researchgate.net The choice of substrate and reaction conditions allows for stereoselective synthesis, ultimately yielding functionalized pyrrolidines after intramolecular cyclization of the resulting amino alcohol intermediate. nih.gov This strategy transforms the isoxazoline, a valuable building block in its own right, into the desired pyrrolidine scaffold. chemistryviews.org

Table 2: Two-Step Synthesis of Amino Alcohols via Isoxazoline Intermediate

| Step | Reaction | Reagents/Conditions | Product | Reference |

| 1 | 1,3-Dipolar Cycloaddition | Nitrile Oxide, Alkene | Substituted Isoxazoline | google.com |

| 2 | Reductive N-O Bond Cleavage | Catalytic Hydrogenation (e.g., Raney Ni) | γ-Amino Alcohol | researchgate.net |

Chiral Pool Based Syntheses

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the inherent stereochemistry of the starting material to construct complex chiral targets.

L-proline and its naturally occurring derivative, 4-hydroxy-L-proline, are common starting points for the synthesis of substituted pyrrolidines due to their rigid cyclic structure and defined stereochemistry. mdpi.com To synthesize this compound, modifications of the L-proline ring are necessary. One strategy involves the direct hydroxylation of a proline derivative at the C-3 position.

Alternatively, functional group manipulations of 3-hydroxy-L-proline can be employed. nih.gov For instance, palladium-mediated coupling reactions on an enol triflate derived from N-protected 3-oxo-proline methyl ester can introduce various substituents at the C-3 position. Subsequent reduction can then establish the desired hydroxyl group stereochemistry. google.com The synthesis often requires protection of the nitrogen atom and the carboxylic acid group, followed by stereoselective introduction of the hydroxyl group and final deprotection steps to yield the target molecule. google.com

Carbohydrates represent a vast and inexpensive source of chiral molecules for synthesis. Their multiple stereocenters and dense functionalization make them ideal starting materials for complex targets. D-glucuronolactone, a derivative of glucose, can be converted into nitrogen-containing heterocycles. manchester.ac.uk For example, treatment of protected D-glucurono-6,3-lactone derivatives with ammonia (B1221849) can lead to the formation of gluconamides, demonstrating the feasibility of introducing nitrogen into the carbohydrate framework. manchester.ac.uk

A general synthetic route from a carbohydrate precursor to a 3-hydroxypyrrolidine derivative would involve several key transformations. These include selective protection of hydroxyl groups, introduction of a nitrogen atom (amination), removal of unwanted carbon atoms, and intramolecular cyclization to form the pyrrolidine ring. The inherent stereochemistry of the starting sugar dictates the stereochemical outcome of the final product. Diversity-oriented synthesis approaches have also utilized natural carbohydrate scaffolds as solid acid catalysts to promote the diastereoselective synthesis of functionalized pyrrolidines via 1,3-dipolar cycloadditions. nih.gov

Routes from L-Malic Acid

A well-established method for synthesizing chiral 3-hydroxypyrrolidine, a precursor to the target ester, utilizes L-malic acid as a readily available and inexpensive chiral starting material. google.comgoogle.com This pathway involves a sequence of chemical transformations designed to build the pyrrolidine ring system while retaining the desired stereochemistry.

The typical synthetic sequence begins with the condensation reaction of L-malic acid with benzylamine. This step leads to the formation of (S)-1-benzylmaleimide through cyclization. google.com The subsequent and critical step is the reduction of the imide. This is often achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), which reduces the carbonyl groups. google.com The final step involves the removal of the N-benzyl protecting group, typically accomplished through pressurized hydrogenation, to yield the target (S)-3-hydroxypyrrolidine. google.com

While this route is effective due to the accessible starting material, it presents significant challenges, particularly in large-scale industrial applications. google.com The use of LiAlH₄ requires strictly anhydrous conditions and poses considerable safety risks due to its high reactivity. google.com Furthermore, this strong reducing agent can sometimes lead to partial racemization at the chiral center. google.com

Table 1: Key Transformations in Synthesis from L-Malic Acid

| Step | Reaction | Key Reagents | Product | Reference |

| 1 | Condensation/Cyclization | L-Malic Acid, Benzylamine | (S)-1-Benzylmaleimide | google.com |

| 2 | Reduction | Lithium Aluminum Hydride (LiAlH₄) | (S)-N-Benzyl-3-hydroxypyrrolidine | google.com |

| 3 | Deprotection | H₂, Pressure | (S)-3-Hydroxypyrrolidine | google.com |

Decarboxylation of L-Hydroxyproline

The decarboxylation of hydroxyproline (B1673980) derivatives presents another strategic approach to access functionalized pyrrolidines. acs.org This method leverages the inherent chiral structure of L-hydroxyproline, a naturally occurring amino acid, to produce enantiomerically pure pyrrolidine derivatives.

One innovative method involves a one-pot oxidative radical decarboxylation–alkylation process. acs.org This transformation efficiently converts L-hydroxyproline derivatives into 2-substituted 4-hydroxypyrrolidines. acs.org This strategy is significant as it allows for the direct introduction of a substituent at the C-2 position while simultaneously removing the carboxylic acid group. Subsequently, the pyrrolidine ring of these products can be cleaved at the C4-C5 bond to generate aldehyde intermediates, which serve as versatile building blocks for further synthesis, such as the creation of peptidomimetics and conformationally constrained peptides. acs.org

While direct decarboxylation of proline to pyrrolidine is well-documented, often requiring catalysts like palladium on carbon (Pd/C) or modified catalysts such as Pd/ZrO₂ with lead (Pb) in water at high temperatures (e.g., 235 °C), the application to hydroxyproline provides a direct route to hydroxylated pyrrolidines. acs.org

Approaches from 4-Amino-(S)-2-hydroxybutyric Acid

The synthesis of chiral 3-hydroxypyrrolidine can also be achieved starting from (S)-4-amino-2-hydroxybutyric acid. This route is noted as an alternative to syntheses beginning with L-malic acid. google.com The synthesis from 4-amino-(S)-2-hydroxybutyric acid involves an intramolecular cyclization to form the pyrrolidine ring. This precursor already contains the necessary nitrogen and hydroxyl functionalities arranged in a way that facilitates ring closure.

A related synthesis involves the asymmetric reduction of ethyl 4-chloroacetoacetate (ECAA) to produce ethyl (S)-4-chloro-3-hydroxybutanoate ((S)-ECHB). epa.gov This chiral intermediate is a valuable building block. The reduction can be catalyzed by enzymes such as β-ketoacyl-acyl carrier protein reductases or acetoacetyl-CoA reductases, achieving high enantiomeric excess (>99% ee). epa.gov The resulting (S)-ECHB can then be converted to the target pyrrolidine structure through amination and subsequent intramolecular cyclization, where the amino group displaces the chloride to form the ring.

Multi-Component Reactions for Diverse Pyrrolidine Scaffolds

Multi-component reactions (MCRs) have emerged as powerful and efficient tools for constructing complex molecular architectures, including diverse pyrrolidine scaffolds. tandfonline.comresearchgate.net These reactions offer significant advantages over traditional multi-step syntheses, such as higher atom and step economy, reduced waste, and operational simplicity. researchgate.net

Several MCR strategies have been developed for pyrrolidine synthesis:

[3+2] Cycloaddition Reactions: A common approach involves the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. tandfonline.com Azomethine ylides, often generated in situ from the reaction of an α-amino acid (like proline) and an aldehyde, react with electron-deficient alkenes to yield highly substituted pyrrolidines. tandfonline.com

One-Pot Aldehyde, Amino Ester, and Chalcone Reactions: A one-pot, three-component reaction between aldehydes, amino acid esters, and chalcones can produce functionalized pyrrolidine-2-carboxylates. tandfonline.com The reaction proceeds through the formation of a Schiff base, followed by a Michael addition initiated by an agent like iodine. tandfonline.com

Asymmetric MCRs: Diastereoselective synthesis of highly substituted pyrrolidines can be achieved through asymmetric MCRs. For instance, the reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent in a single pot can construct up to three stereogenic centers with high diastereoselectivity. nih.gov The choice of Lewis acid and additives can influence the reaction pathway, sometimes leading to pyrrolidine derivatives through an intramolecular rearrangement. nih.gov

Table 2: Examples of Multi-Component Reactions for Pyrrolidine Synthesis

| Reaction Type | Components | Catalyst/Conditions | Key Feature | Reference |

| [3+2] Cycloaddition | Isatins, Azomethine Ylides | - | Synthesis of spiro-pyrrolidine derivatives | tandfonline.com |

| One-Pot Synthesis | Aldehydes, Amino Acid Esters, Chalcones | K₂CO₃, I₂ | Forms pyrrolidine-2-carboxylates | tandfonline.com |

| Asymmetric MCR | Phenyldihydrofuran, N-tosyl imino ester, Allyltrimethylsilane | TiCl₄ | Diastereoselective formation of up to three stereocenters | nih.gov |

| Iminoindoline Synthesis | Aminobenzoic acids, Carbonyl component, Isocyanide | Alcoholic solution | Formation of 2-iminoindolin-3-ones, a related scaffold | researchgate.net |

Ring Transformation and Cyclization Strategies

Ring-forming and ring-transforming reactions are fundamental to the synthesis of heterocyclic compounds like pyrrolidine. These strategies often involve intramolecular cyclization of linear precursors or the rearrangement of existing ring systems.

Chiral epoxides are highly valuable starting materials for the enantioselective synthesis of various compounds, including 3-hydroxypyrrolidine. google.com Chiral epichlorohydrin (B41342), which is commercially available or can be prepared via kinetic resolution of the racemate, is a particularly useful precursor. google.comgoogle.com

The synthesis route from chiral epichlorohydrin involves a nucleophilic ring-opening reaction. google.com Treatment of chiral epichlorohydrin with sodium cyanide, often in the presence of an acid like citric acid, yields a chiral 3-chloro-2-hydroxypropionitrile. google.com This intermediate then undergoes a series of transformations to furnish the final product:

Protection: The hydroxyl group is protected to prevent interference in subsequent steps.

Reduction and Cyclization: The nitrile group is reduced to a primary amine. This is typically done via hydrogenation, which also facilitates an in situ intramolecular cyclization as the newly formed amine displaces the chlorine atom to form the pyrrolidine ring. google.com

Deprotection: The hydroxyl protecting group is removed to yield the final chiral 3-hydroxypyrrolidine. google.com

This method provides excellent control over the stereochemistry of the final product. google.com

The synthesis of pyrrolidine derivatives can also be approached through the cyclization of precursors that might otherwise form piperidines, or through the functionalization of existing piperidine (B6355638) rings. While direct ring contraction of a piperidine to a pyrrolidine is uncommon, related strategies are employed.

One method involves the electroreductive cyclization of imines with terminal dihaloalkanes. beilstein-journals.org By selecting a dihaloalkane of the appropriate length, such as 1,3-dihalopropane, this method can be used to synthesize pyrrolidine derivatives. The process involves the reduction of an imine at a cathode to form a radical anion, which then attacks the dihaloalkane, leading to cyclization. beilstein-journals.org

Another relevant strategy is the oxidation of N-protected piperidines and pyrrolidines to generate N-acyliminium ions. nih.gov These reactive intermediates can be trapped by nucleophiles to introduce functionality at the α-carbon. While often used to functionalize existing rings, the generation of such intermediates from linear amides can also be a key step in ring closure reactions to form pyrrolidines and piperidines. nih.gov Furthermore, free-radical cyclizations mediated by agents like tin hydride (Bu₃SnH) can be used to convert α- or β-amino aldehydes with appropriately placed double bonds into hydroxyl-substituted pyrrolidines and piperidines under mild, neutral conditions. rsc.org

Rearrangement Reactions of Coumarin (B35378) Derivatives

The synthesis of pyrrolidine rings, fundamental structures in many biologically active compounds, can be achieved through innovative rearrangement reactions starting from coumarin derivatives. A notable method involves the reaction of 3-substituted coumarins with nitromethane, which proceeds through a sequence of Michael addition, a Nef-type rearrangement, and subsequent cyclization. nih.govresearchgate.net This process transforms the coumarin scaffold into a 3,4-disubstituted 1-hydroxy-pyrrolidine-2,5-dione. nih.govresearchgate.net

Strategic Protecting Group Implementations (e.g., Boc-protection, TBS)

In the multi-step synthesis of complex molecules like this compound, the strategic use of protecting groups is essential to ensure chemoselectivity. wikipedia.org Protecting groups temporarily mask reactive functional groups, preventing them from participating in undesired side reactions during subsequent synthetic transformations. wikipedia.org For a molecule containing both a secondary amine and a hydroxyl group, an orthogonal protection strategy is often employed, where each group can be selectively deprotected without affecting the other. organic-chemistry.org The most common protecting groups for the amine and hydroxyl functionalities in this context are tert-butoxycarbonyl (Boc) and tert-butyldimethylsilyl (TBS), respectively. organic-chemistry.orgtotal-synthesis.com

Boc-Protection: The nitrogen atom of the pyrrolidine ring is commonly protected with the Boc group. This is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The Boc group is valued for its stability under a wide range of nucleophilic and basic conditions. organic-chemistry.org Its removal (deprotection) is conveniently accomplished under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave the carbamate (B1207046) to regenerate the amine. wikipedia.orgorganic-chemistry.org

TBS-Protection: The hydroxyl group is frequently protected as a tert-butyldimethylsilyl (TBS) ether. total-synthesis.com This transformation is carried out using TBS chloride (TBS-Cl) with a base like imidazole, or with the more reactive TBS trifluoromethanesulfonate (B1224126) (TBS-OTf) for sterically hindered alcohols. total-synthesis.com The TBS group is robust and withstands many reaction conditions, but it can be selectively removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF). wikipedia.orgcommonorganicchemistry.com The steric bulk of the TBS group can also influence the stereochemical outcome of subsequent reactions. beilstein-journals.org

The selection of these protecting groups allows for a planned synthetic route where different functional groups can be manipulated in a controlled sequence.

| Protecting Group | Target Functional Group | Common Protection Reagents | Common Deprotection Conditions |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Amine | Di-tert-butyl dicarbonate (Boc₂O), Base | Strong Acid (e.g., TFA, HCl) wikipedia.orgorganic-chemistry.org |

| TBS (tert-butyldimethylsilyl) | Alcohol | TBS-Cl, Imidazole; TBS-OTf, 2,6-Lutidine total-synthesis.com | Fluoride Source (e.g., TBAF) wikipedia.orgcommonorganicchemistry.com |

Enzymatic and Chemoenzymatic Synthesis

Biocatalysis offers a powerful and green alternative to traditional chemical methods for synthesizing enantiomerically pure compounds. Enzymes operate under mild conditions with high stereo-, regio-, and chemoselectivity, making them ideal for the production of chiral building blocks like the specific stereoisomers of this compound.

Enzyme-Catalyzed Resolution of Racemic Mixtures

Kinetic resolution is a widely used enzymatic method to separate the enantiomers of a racemic mixture. nih.gov The enzyme selectively catalyzes the transformation of one enantiomer at a much higher rate than the other, allowing for the separation of the fast-reacting enantiomer (as a product) from the slow-reacting or unreacted enantiomer (as the remaining substrate). nih.gov

Lipase-Mediated Hydrolysis and Transesterification (e.g., Candida antarctica lipase (B570770) B)

Lipases are a versatile class of enzymes extensively used in the kinetic resolution of racemic esters and alcohols. nih.gov Candida antarctica lipase B (CALB) is a particularly effective and widely used biocatalyst due to its broad substrate specificity, high stability, and excellent enantioselectivity. nih.govsigmaaldrich.com It is often used in an immobilized form, such as Novozym 435, which enhances its stability and allows for easy recovery and reuse. nih.gov

For a racemic mixture of this compound, CALB can be employed in two main ways:

Enantioselective Hydrolysis: In an aqueous buffer, the lipase selectively hydrolyzes one enantiomer of the ethyl ester to its corresponding carboxylic acid. This leaves the other enantiomer largely unreacted. The resulting acid and the remaining ester can then be separated based on their different chemical properties.

Enantioselective Transesterification: In a non-aqueous solvent, the lipase can catalyze the transfer of an acyl group from an acyl donor (like an activated ester) to the hydroxyl group of one enantiomer of this compound, leaving the other enantiomer unacylated.

These methods are highly effective, often yielding products with very high enantiomeric excess (ee). nih.govnih.gov

| Key Aspect | Description |

|---|---|

| Enzyme | Candida antarctica lipase B (CALB), often immobilized. nih.govsigmaaldrich.com |

| Reaction Type | Kinetic Resolution via enantioselective hydrolysis or transesterification. nih.gov |

| Principle | The enzyme preferentially catalyzes the reaction of one enantiomer in the racemic mixture at a much faster rate than the other. nih.gov |

| Outcome | Separation of enantiomers, with one being the converted product and the other being the unreacted starting material, both in high enantiomeric purity. nih.gov |

Acylase-Mediated Enantioselective Hydrolysis

Acylases are another class of hydrolases used for the kinetic resolution of racemic mixtures, specifically for N-acylamino acids and related compounds. The strategy for resolving a racemic pyrrolidine derivative would first involve the chemical N-acylation of the racemic amine. Subsequently, an acylase is used to catalyze the enantioselective hydrolysis of the N-acyl group from only one of the enantiomers. This process yields a mixture of a free amino acid (or its ester derivative) and the N-acylated form of the opposite enantiomer, which can then be separated. This method provides an alternative enzymatic route to access enantiopure pyrrolidine building blocks.

Whole-Cell Biocatalysis for Enantioselective Hydroxylation (e.g., P. putida)

Instead of resolving a racemic mixture that already contains the hydroxyl group, an alternative and highly efficient strategy is to introduce the hydroxyl group enantioselectively onto a prochiral precursor. Whole-cell biocatalysis is particularly well-suited for this type of transformation, especially for redox reactions like hydroxylations that require cofactors (e.g., NAD(P)H) and complex enzyme systems like cytochrome P450 monooxygenases. dtu.dknih.gov

Pseudomonas putida is a robust and metabolically versatile bacterium that has become a favored chassis for industrial biocatalysis. dtu.dknih.gov Its native biochemistry is adept at providing the reductive power needed for hydroxylation reactions. dtu.dk By introducing genes for a specific hydroxylase enzyme into P. putida, the engineered microorganism can be used as a self-sustaining catalyst. nih.gov For the synthesis of this compound, one could envision a process where a precursor like ethyl pyrrolidine-2-carboxylate is fed to a culture of engineered P. putida. The whole-cell biocatalyst would then perform a stereoselective C-H oxidation at the C-3 position of the pyrrolidine ring, directly producing the desired (3S)- or (3R)-hydroxy enantiomer with high optical purity. nih.govnih.gov This approach can be more atom-economical and efficient than a classical resolution process.

Enzymatic Desymmetrization of Prochiral Precursors

The synthesis of specific stereoisomers of substituted pyrrolidines, such as this compound, is of significant interest due to their role as chiral building blocks for pharmaceuticals. Enzymatic desymmetrization of prochiral or meso-compounds represents a powerful strategy, offering high enantioselectivity under mild reaction conditions. This approach can theoretically convert 100% of the starting material into a single, enantiomerically enriched product, bypassing the 50% yield limit of classical kinetic resolutions.

Lipases are among the most frequently used enzymes for these transformations due to their broad substrate tolerance, commercial availability, and operational stability. The core strategy involves the enantioselective acylation of a prochiral diol or the hydrolysis of a meso-diacetate. For the synthesis of a chiral 3-hydroxypyrrolidine backbone, a common precursor would be a meso-pyrrolidine-3,4-diol or a prochiral N-protected 3-oxopyrrolidine derivative.

In the case of a prochiral ketone, such as N-protected ethyl 3-oxopyrrolidine-2-carboxylate, a ketoreductase (KRED) or a whole-cell system like baker's yeast can be employed for the stereoselective reduction of the ketone to the corresponding secondary alcohol. The enzyme's active site directs the hydride delivery to one face of the carbonyl group, yielding the hydroxyl group in a specific stereoconfiguration. The choice of enzyme and reaction conditions is critical for achieving high enantiomeric excess (ee). For example, the reduction of ethyl acetoacetate (B1235776) with baker's yeast is a well-documented process that yields the corresponding (S)-hydroxy ester with high optical purity. chemistry-online.com

Another established method is the lipase-catalyzed desymmetrization of prochiral 1,3-diols. nih.govnih.gov Lipases such as those from Candida rugosa or Pseudomonas cepacia can selectively acylate one of the two enantiotopic hydroxyl groups of a prochiral diol using an acyl donor like vinyl acetate (B1210297) or 1-ethoxyvinyl benzoate. nih.govnih.gov This results in a chiral monoester with high enantiopurity.

More advanced biocatalytic methods involve engineered enzymes for intramolecular C-H amination. acs.org Directed evolution has produced cytochrome P450 variants capable of converting alkyl azide (B81097) precursors into chiral pyrrolidines via nitrene insertion, achieving good yields and high enantioselectivity. acs.org

The following table summarizes representative enzymatic desymmetrization reactions applicable to the synthesis of chiral hydroxy esters and related structures.

| Enzyme/Biocatalyst | Substrate Type | Reaction | Product Type | Typical Acyl Donor / Reducing Agent | Reference |

| Baker's Yeast (S. cerevisiae) | β-Keto ester | Asymmetric Reduction | Chiral β-Hydroxy ester | Sucrose (for cofactor regeneration) | chemistry-online.com |

| Candida rugosa Lipase | Prochiral 1,3-diol | Asymmetric Acylation | Chiral Monoester | 1-Ethoxyvinyl benzoate | nih.gov |

| Pseudomonas cepacia Lipase | Prochiral 1,3-diamine | Asymmetric Alkoxycarbonylation | Chiral Monocarbamate | Diallyl carbonate | nih.gov |

| Engineered P411 Enzyme | Alkyl Azide | Intramolecular C-H Amination | Chiral Pyrrolidine | - | acs.org |

| Ketoreductase (KRED) | Ketone | Asymmetric Reduction | Chiral Alcohol | Isopropanol or Glucose (for cofactor regeneration) | nih.gov |

Industrial-Scale Synthesis Considerations

The transition from a laboratory-scale synthesis of this compound to an industrial production process involves overcoming several key challenges related to scalability, cost-effectiveness, safety, and regulatory compliance. The pyrrolidine ring is a prevalent motif in FDA-approved pharmaceuticals, making the robust production of its derivatives a critical area of process chemistry. mdpi.comnih.gov

When asymmetric synthesis is necessary, biocatalysis presents a green and efficient option. For industrial applications, the cost of enzymes and cofactors can be prohibitive. To mitigate this, whole-cell biocatalysts are often preferred over isolated enzymes. acs.org Furthermore, developing efficient cofactor regeneration systems is crucial for economic viability. nih.gov For example, a glucose dehydrogenase (GDH) can be coupled with a carbonyl reductase to continuously regenerate the required NADPH using inexpensive glucose. nih.gov High-density fermentation can be employed to produce the biocatalyst in large quantities, significantly increasing the volumetric yield and process efficiency. nih.gov

Process optimization is another critical factor. This includes maximizing substrate loading to increase throughput and minimizing solvent usage. Continuous flow chemistry is an increasingly adopted technology for the large-scale synthesis of pharmaceutical intermediates. rsc.org Flow reactors offer superior heat and mass transfer, improved safety for handling hazardous reagents, and the potential for rapid, automated production, leading to higher throughput and cost-efficiency. rsc.org A continuous flow protocol was successfully used for the gram-scale preparation of an intermediate for the drug Aticaprant, demonstrating its industrial potential for producing chiral pyrrolidines. rsc.org

Finally, purification of the final product and intermediates must be robust and scalable. Crystallization is often the preferred method for purification on an industrial scale as it can be highly effective at removing impurities and isolating the desired stereoisomer.

The table below outlines key considerations for the industrial-scale synthesis of chiral pyrrolidine derivatives.

| Consideration | Strategy / Technology | Key Advantages | Reference |

| Starting Material | Chiral Pool Synthesis (e.g., from L-proline) | Cost-effective, inherent chirality | mdpi.comresearchgate.net |

| Asymmetric Synthesis | Biocatalysis (Whole-cell systems) | High selectivity, mild conditions, reduced metal waste | acs.org |

| Cost Reduction | In-situ Cofactor Regeneration | Minimizes use of expensive cofactors (e.g., NAD(P)H) | nih.gov |

| Scalability & Efficiency | Continuous Flow Chemistry | Enhanced safety, high throughput, process automation | rsc.org |

| Catalyst Production | High-Density Fermentation | Increased biocatalyst yield and volumetric productivity | nih.gov |

| Product Isolation | Crystallization | Efficient purification, potential for chiral resolution | acs.org |

Chemical Reactivity and Mechanistic Investigations of Ethyl 3 Hydroxypyrrolidine 2 Carboxylate

Characteristic Chemical Transformations

The unique arrangement of functional groups in ethyl 3-hydroxypyrrolidine-2-carboxylate allows for a range of chemical modifications, including oxidation, reduction, substitution, and reactions at the carboxylate group.

The secondary alcohol at the C-3 position of the pyrrolidine (B122466) ring is susceptible to oxidation to yield the corresponding ketone, ethyl 3-oxopyrrolidine-2-carboxylate. google.com This transformation is a common strategy to introduce a carbonyl group, which can serve as an electrophilic site for further synthetic manipulations. A variety of standard oxidizing agents can be employed for this purpose. For instance, the oxidation of similar secondary alcohols in related pyrrolidine structures has been effectively achieved using reagents like Dess-Martin periodinane. rsc.org Another method involves the use of ruthenium tetroxide, generated in situ, for the oxidation of hydroxyl groups to carbonyls. rsc.org

| Starting Functional Group | Reaction Type | Typical Reagents | Resulting Product |

| Secondary Alcohol (at C-3) | Oxidation | Dess-Martin periodinane, Swern oxidation, Ruthenium-based oxidants | Ketone (Ethyl 3-oxopyrrolidine-2-carboxylate) |

The ester functional group of this compound can be reduced to a primary alcohol. google.com This conversion results in the formation of (3-hydroxypyrrolidin-2-yl)methanol, a diol. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as less reactive hydrides like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. wipo.int The reaction proceeds by nucleophilic acyl substitution, where a hydride ion replaces the ethoxy group, forming an intermediate aldehyde which is then immediately reduced to the primary alcohol. wipo.int

Furthermore, if the ester is first converted to an amide (see section 4.1.4), the amide can be reduced to an amine. Reagents like LiAlH₄ can reduce the amide carbonyl all the way to a methylene (B1212753) group (-CH₂-), yielding a substituted (1-alkylpyrrolidin-2-yl)methanamine, thereby extending the carbon chain and introducing a new primary amine functionality. rsc.orgwipo.intrsc.org

| Starting Functional Group | Reaction Type | Typical Reagents | Resulting Product |

| Ethyl Ester (at C-2) | Reduction | Lithium aluminum hydride (LiAlH₄) | Primary Alcohol |

| Amide (derived from ester) | Reduction | Lithium aluminum hydride (LiAlH₄), Borane (BH₃) | Amine |

Nucleophilic substitution can occur at two main sites on the pyrrolidine ring: the nitrogen atom and the carbon atom bearing the hydroxyl group (C-3).

N-Derivatization: The secondary amine of the pyrrolidine ring is nucleophilic and can readily react with electrophiles such as alkyl halides or acyl chlorides in N-alkylation or N-acylation reactions, respectively. google.com However, a significant challenge in the direct derivatization of 3-hydroxypyrrolidine is the competing nucleophilicity of the C-3 hydroxyl group's oxygen atom. google.com To achieve selective N-derivatization, it is often necessary to first protect the hydroxyl group, perform the nucleophilic attack with the nitrogen atom, and subsequently deprotect the alcohol. google.com

Substitution at C-3: The hydroxyl group itself is a poor leaving group for direct Sₙ2 reactions. libretexts.org To facilitate its substitution by other nucleophiles, the -OH group must first be converted into a better leaving group. libretexts.org A common strategy is to transform the alcohol into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride (e.g., tosyl chloride) in the presence of a base. wipo.int This sulfonate ester is an excellent leaving group and can be readily displaced by a wide range of nucleophiles to introduce new functionalities at the C-3 position.

The ethyl ester at the C-2 position is a key site for modification via nucleophilic acyl substitution. google.com

Amidation: The ester can be converted into an amide by reaction with a primary or secondary amine. This reaction, known as aminolysis, is often slow and may require heating or catalysis. A more common and efficient approach involves first hydrolyzing the ester to the free carboxylic acid, 3-hydroxypyrrolidine-2-carboxylic acid. google.com This acid is then coupled with an amine using a peptide coupling agent. nih.gov These reagents activate the carboxylic acid by converting it into a highly reactive intermediate, which is then readily attacked by the amine nucleophile. wikipedia.org

Esterification/Transesterification: While the compound is already an ethyl ester, it can be converted to other esters (transesterification) by reaction with a different alcohol under acidic or basic conditions. More commonly, the corresponding carboxylic acid is esterified. The reaction between a carboxylic acid and an alcohol to form an ester is typically catalyzed by a strong acid. hmdb.ca Alternatively, coupling agents similar to those used in amidation can be employed to facilitate ester formation under milder conditions. hmdb.ca

| Reaction Type | Reagents/Conditions | Description |

| Amidation | 1. NaOH or H⁺ (hydrolysis) 2. Amine (R₂NH), Coupling Agent | The ester is hydrolyzed to the carboxylic acid, which is then activated by a coupling agent and reacts with an amine to form an amide. |

| Esterification | 1. NaOH or H⁺ (hydrolysis) 2. Alcohol (R'OH), Acid catalyst | The ester is hydrolyzed to the carboxylic acid, which is then heated with an alcohol in the presence of an acid catalyst to form a new ester. |

Common Coupling Agents for Amidation:

Carbodiimides (e.g., DCC, EDC) nih.govwikipedia.org

N,N'-Carbonyldiimidazole (CDI) rsc.org

Benzotriazole-based reagents (e.g., HOBt, HBTU)

Elucidation of Reaction Mechanisms

Understanding the mechanistic pathways of reactions involving this compound is crucial for controlling stereochemistry and predicting product outcomes.

This compound, as a derivative of proline, is a classic precursor for the generation of non-stabilized azomethine ylides, which are key intermediates in 1,3-dipolar cycloaddition reactions. mdpi.comnih.gov These reactions are powerful tools for constructing complex five-membered nitrogen-containing heterocycles in a regio- and stereoselective manner. rsc.orgwikipedia.org

The general mechanism proceeds as follows:

Azomethine Ylide Formation: The reaction is initiated by the condensation of the secondary amine of the pyrrolidine ring with an aldehyde. wikipedia.orgmdpi.com This forms a transient iminium ion intermediate.

Deprotonation to form the Ylide: In the presence of a base or through thermal conditions, the proton on the carbon atom alpha to both the ester and the iminium nitrogen is abstracted. This deprotonation generates the 1,3-dipole known as an azomethine ylide. wikipedia.org

Role of Metallodipoles: The formation of the azomethine ylide can be facilitated by the use of metal salts, such as those of lithium or silver. wikipedia.org In these cases, the metal coordinates to the nitrogen and/or the ester's carbonyl oxygen, increasing the acidity of the alpha-proton and promoting the formation of a metal-containing dipole, or a metallodipole intermediate. This approach can enhance both the reaction rate and stereocontrol.

[3+2] Cycloaddition: The generated azomethine ylide (the 1,3-dipole) then reacts with a dipolarophile, which is typically an electron-deficient alkene or alkyne. nih.gov The reaction is a concerted, pericyclic [3+2] cycloaddition that proceeds through a high-energy transition state, leading to the formation of a new five-membered pyrrolidine-fused ring system. nih.govwikipedia.org The stereochemistry of the final product is dictated by the geometry of the azomethine ylide and the mode of approach of the dipolarophile. mdpi.com

This mechanistic pathway allows for the rapid construction of complex polycyclic alkaloid-like scaffolds from relatively simple starting materials. nih.gov

Intramolecular Cyclization Mechanisms

The presence of hydroxyl and amine functionalities in this compound allows for intramolecular cyclization reactions to form bicyclic structures. The specific reaction pathway and resulting product are highly dependent on the reaction conditions and the activation of the respective functional groups.

One potential cyclization pathway involves the nucleophilic attack of the hydroxyl group onto an activated carboxylate derivative or the attack of the amine onto an activated hydroxyl group. For instance, activation of the carboxylic ester, potentially through its conversion to a more reactive species, could facilitate an intramolecular O-acylation, leading to the formation of a bicyclic lactone.

Alternatively, the secondary amine can act as the intramolecular nucleophile. The synthesis of pyrrolidine-containing natural products often utilizes the intramolecular cyclization of an amine. For example, the formation of the pyrrolidine ring in the synthesis of Anisomycin can be achieved through the intramolecular cyclization of an amine onto an electrophilic center. mdpi.com In a similar vein, the nitrogen of the pyrrolidine ring in this compound could participate in cyclization. This can be accomplished through various methods, such as the copper-promoted intramolecular aminooxygenation of alkenes, which has been shown to produce 2,5-cis-pyrrolidines with high diastereoselectivity. nih.gov

The stereochemistry of the starting material plays a crucial role in determining the stereochemical outcome of the cyclization. The pre-existing stereocenters at C2 and C3 of the pyrrolidine ring will direct the approach of the nucleophile, leading to a specific diastereomer of the bicyclic product.

A representative intramolecular cyclization is the formation of a bicyclic lactam. This can be envisioned to occur under conditions that favor the nucleophilic attack of the ring nitrogen onto the ester carbonyl, often requiring activation of the ester or harsh reaction conditions.

Table 1: Potential Intramolecular Cyclization Products of this compound

| Starting Material | Reagents/Conditions | Potential Bicyclic Product |

| This compound | Acid or Base Catalysis, Heat | Oxazabicyclo[3.3.0]octan-3-one |

| N-Protected this compound | Activation of hydroxyl, Base | Dihydro-1H-pyrrolo[1,2-c] mdpi.comnih.govoxazin-3(5H)-one |

Proposed Mechanisms for Rearrangement Reactions

While specific rearrangement reactions of this compound are not extensively documented, the functional groups present suggest the possibility of several mechanistically distinct rearrangements under appropriate conditions.

One such possibility is a Payne-type rearrangement. The Payne rearrangement involves the base-catalyzed equilibration of a 2,3-epoxy alcohol. libretexts.org Although the starting material is a 3-hydroxy-pyrrolidine and not an epoxide, under conditions that might lead to in-situ epoxidation, a subsequent rearrangement could occur.

Another potential rearrangement is analogous to the transformations of other bicyclic systems. For example, the rearrangement of allyl alcohols derived from bicyclic heptanes can be induced by reagents like thionyl chloride. google.com If the hydroxyl group of this compound were to be converted into a suitable leaving group, a subsequent rearrangement involving migration of a carbon-carbon bond of the pyrrolidine ring could be envisioned, potentially leading to a ring-expanded or ring-contracted product.

Furthermore, under oxidative conditions, rearrangements similar to the Beckmann or Favorskii rearrangements might be conceived, although these would require significant modification of the starting material to generate the necessary ketone functionalities. libretexts.org For instance, oxidation of the secondary alcohol to a ketone would furnish a β-keto ester, a substrate that could potentially undergo rearrangement pathways.

The likelihood and outcome of any rearrangement would be heavily influenced by the stereochemistry of the substrate and the stability of the intermediates and products.

Reductive Transformations and Chiral Retention/Inversion

The reduction of the ester functionality in this compound to the corresponding primary alcohol, (3-hydroxypyrrolidin-2-yl)methanol, is a common transformation. The stereochemical outcome of this reduction, specifically the retention or inversion of the chiral centers at C2 and C3, is of significant interest.

The choice of reducing agent is critical. Strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester. organic-chemistry.org However, such powerful reagents can sometimes lead to racemization or inversion of stereocenters, particularly if the reaction conditions are harsh or if protecting groups are present that are sensitive to reduction. For instance, the use of strong reducing conditions to remove a benzyl (B1604629) protecting group in chiral pyrrolidine synthesis has been shown to sometimes result in the loss of stereochemical integrity.

To maintain chiral purity, milder and more selective reducing agents are often preferred. The stereoselective reduction of substituted pyrroles to functionalized pyrrolidines has been achieved with excellent diastereoselectivity using heterogeneous catalytic hydrogenation. nih.gov This suggests that catalytic hydrogenation could be a viable method for the reduction of the ester in this compound with potential for high stereocontrol.

The phenomenon of chiral inversion, where one enantiomer is converted to another, is a concern in transformations involving chiral centers. For chiral drugs containing a hydroxyl group, redox enzyme systems can be a key factor in chiral inversion in vivo. nih.gov While less common in standard laboratory reductions, the possibility of epimerization at the C2 position, which is adjacent to the carbonyl group of the ester, cannot be entirely ruled out, especially if the reaction conditions involve the formation of an enolate intermediate. Careful selection of the reducing agent and reaction conditions is therefore paramount to ensure the retention of the desired stereochemistry.

Table 2: Common Reducing Agents and Their Potential Impact on this compound

| Reducing Agent | Target Functional Group | Potential for Chiral Inversion | Notes |

| Lithium Aluminum Hydride (LiAlH₄) | Ester | Moderate to High | Powerful, may affect other functional groups and stereocenters. |

| Sodium Borohydride (NaBH₄) | Ester (requires activation) | Low to Moderate | Milder than LiAlH₄, often requires activation of the ester. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ester | Low | Can be highly stereoselective depending on the catalyst and substrate. |

Ethyl 3 Hydroxypyrrolidine 2 Carboxylate As a Synthetic Scaffold in Advanced Organic Synthesis

Utilization as a Building Block in Complex Molecular Architectures

One notable application is in the synthesis of alkaloids, such as indolizidines. A synthetic strategy for these bicyclic structures can involve the N-alkylation of a 2-substituted pyrrolidine (B122466) followed by a ring-closing metathesis reaction to form the second ring. nih.gov This approach demonstrates how the pyrrolidine core can be methodically elaborated into more complex, fused ring systems. The ability to construct such architectures efficiently is crucial for accessing novel chemical space and for the total synthesis of challenging natural products. researchgate.netnih.gov

Role in the Synthesis of Bioactive Compounds

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov Derivatives of 3-hydroxyproline (B1217163), such as ethyl 3-hydroxypyrrolidine-2-carboxylate, are key precursors for compounds with a wide range of biological activities, including antiviral, antibacterial, and antihypoxic properties.

In the realm of antiviral agents, proline derivatives are critical components of peptidomimetic drugs that inhibit viral proteases. For instance, Nirmatrelvir, a component of the COVID-19 therapeutic Paxlovid, is a complex proline-like compound. researchgate.net The synthesis of such drugs often relies on building blocks that establish the core pyrrolidine structure early in the synthetic sequence. researchgate.net Furthermore, novel dideoxynucleoside derivatives incorporating a 3-hydroxy-2-methylpyridin-4-one moiety, synthesized via Vorbrüggen coupling, have demonstrated moderate activity against herpes simplex virus (HSV) types 1 and 2. nih.gov Other amidinourea compounds, designed as non-nucleoside agents, also show micromolar activity against HSV-1, acting at an early stage of the viral replication cycle. mdpi.com

The spirocyclic derivatives accessible from this scaffold have also shown significant bioactivity. Specifically, spiro-2-oxindole derivatives have been synthesized and found to possess antihypoxic activity, with some compounds increasing the life expectancy in rat models of hypoxia. nuph.edu.ua

Precursor for Diverse Pyrrolidine Derivatives

The chemical reactivity of the amine, hydroxyl, and ester groups allows for the transformation of this compound into a vast library of substituted pyrrolidines.

A common strategy in medicinal chemistry involves the systematic modification of a lead scaffold to explore structure-activity relationships. This compound is an ideal substrate for such diversification. A general and powerful approach involves a two-step sequence:

N-Alkylation: The secondary amine of the pyrrolidine ring can be readily alkylated with various alkyl halides or under reductive amination conditions to introduce a wide range of substituents. This modification is fundamental in the synthesis of many bioactive pyrrolidines, including precursors to complex alkaloids. nih.gov

Amidation: The ethyl ester at the C-2 position can be hydrolyzed to the corresponding carboxylic acid and subsequently coupled with a diverse set of amines to form amide derivatives. Amide bond formation is a cornerstone of drug synthesis, seen in the preparation of molecules like Vildagliptin, where a prolinamide is a key intermediate. nih.gov

This sequential modification allows for the creation of large libraries of N-alkylated pyrrolidine-2-carboxamides with diverse properties for biological screening.

Spirocycles, molecules containing two rings connected by a single atom, are of great interest in drug discovery due to their three-dimensional and rigid structures. This compound and related amino esters are key components in multicomponent reactions to generate complex spirocyclic systems, particularly the spiro[pyrrolidin-3,3′-oxindole] core. rice.edu This scaffold is found in many natural alkaloids and synthetic compounds with important biological activities. rice.edunih.gov

The most common method for their synthesis is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between an azomethine ylide and a dipolarophile. The azomethine ylide is typically generated in situ from the condensation of an α-amino ester (like this compound) and an aldehyde. This dipole then reacts with an activated alkene, such as a methyleneindolinone, to yield the spiro[pyrrolidin-3,3′-oxindole] product with high regio- and stereoselectivity. rice.edunih.gov These reactions can be catalyzed by chiral phosphoric acids to achieve high enantiopurity. rice.edu

| Reaction Type | Reactants | Product Core | Key Features | Reference(s) |

| Three-Component 1,3-Dipolar Cycloaddition | α-Amino Ester, Aldehyde, Methyleneindolinone | Spiro[pyrrolidin-3,3′-oxindole] | Organocatalytic, high enantioselectivity (up to 98% ee), creates two adjacent quaternary stereocenters. | rice.edu |

| Three-Component 1,3-Dipolar Cycloaddition | Isatin, α-Amino Acid, (E)-β-Aryl-nitro-olefin | Spiro[pyrrolidine-2,3′-oxindole] | Novel regioselectivity compared to other methods. | nih.gov |

| Three-Component Condensation | Isatin, Sulfur-containing α-Amino Acid, Maleimide | Spiro[pyrrolo[3,4-c]pyrrole-oxindole] | One-pot synthesis, yields new imides with antihypoxic activity. | nuph.edu.ua |

| DABCO-Promoted [3+2] Cycloaddition | N-2,2,2-trifluoroethylisatin ketimine, Chalcone | 5′-CF3-substituted Spiro[pyrrolidin-3,2′-oxindole] | High yields and excellent diastereoselectivities. | researchgate.net |

This table summarizes various synthetic strategies for producing spirocyclic pyrrolidines.

Polyhydroxylated pyrrolidines, also known as iminosugars, are potent inhibitors of glycosidases and glycosyltransferases, making them valuable targets for the development of therapeutics for viral infections, diabetes, and lysosomal storage diseases. The hydroxyl group at the C-3 position of this compound serves as a synthetic handle for introducing additional hydroxyl groups.

For example, synthetic plans can involve the protection of the existing functional groups, followed by stereocontrolled dihydroxylation of a double bond introduced elsewhere in the ring. A more direct application involves using a 3,4-dihydroxyproline (B1205037) derivative, which can be synthesized and then incorporated into larger molecules. mdpi.com The ability to generate these complex polyhydroxylated structures from a readily available chiral precursor is of significant synthetic value.

Applications in Peptide Chemistry (e.g., Proline Isomers in Peptide Synthesis)

In peptide science, proline is a unique amino acid due to its cyclic side chain, which restricts the backbone dihedral angle (Φ) and promotes a high propensity for cis/trans isomerization of the preceding peptide bond. merckmillipore.comnih.gov Substituting proline with its hydroxylated analogs, such as 3-hydroxyproline (3-Hyp), introduces further conformational constraints and new functional groups, allowing for fine-tuning of peptide structure and function. wisc.edu

Incorporating 3-Hyp into a peptide sequence can significantly alter its stability and preferred conformation. In studies on collagen, a protein rich in hydroxyproline (B1673980), replacing a proline residue with a 3-Hyp residue was found to destabilize the characteristic triple helix. wisc.edu This effect is attributed to the inductive effect of the 3-hydroxyl group and unfavorable steric interactions depending on its position within the repeating Xaa-Yaa-Gly sequence. wisc.edu

Furthermore, 3-hydroxyproline and its derivatives can serve as mimics for other residues or as points for further chemical modification. The hydroxyl group can participate in hydrogen bonding, mimicking the side chain of serine. mdpi.com This is particularly relevant in designing peptides that can interact with specific biological targets, such as kinases that recognize serine-proline motifs. mdpi.com A powerful technique known as "proline editing" uses hydroxyproline residues incorporated into a peptide via solid-phase synthesis as a site for selective, post-synthetic modification, allowing the introduction of diverse functional groups. nih.gov

| Proline Analog | Effect on Peptide Conformation | Key Applications | Reference(s) |

| Proline (Pro) | Restricts Φ angle (~-63°); high cis/trans isomerism. | Structural constraint in native peptides. | merckmillipore.comnih.gov |

| 4-Hydroxyproline (B1632879) (4-Hyp) | Markedly increases collagen triple helix stability. | Stabilizing collagen mimics, post-translational modification studies. | merckmillipore.comwisc.edu |

| 3-Hydroxyproline (3-Hyp) | Destabilizes collagen triple helix; inductive effects alter local hydrogen bonding. | Probing protein stability, introducing functionality, serine mimicry. | mdpi.comwisc.edu |

| 3,4-Dehydroproline (Dhp) | Introduces alkene functionality for chemical modification. | Modifying protein-based materials. | nih.gov |

This table compares the effects of different proline analogs on peptide structure and their applications.

Strategic Incorporation into Privileged Scaffolds for Medicinal Chemistry

The inherent structural and stereochemical complexity of this compound makes it a valuable chiral building block for the synthesis of privileged scaffolds in medicinal chemistry. Privileged scaffolds are molecular frameworks that are able to bind to multiple biological targets with high affinity, thus serving as a rich source for the development of novel therapeutic agents. The pyrrolidine ring, in particular, is a common feature in a multitude of biologically active compounds, including those with anticancer, antiviral, and central nervous system (CNS) activity. nih.gov The strategic incorporation of this compound into these scaffolds allows for the precise introduction of key functionalities that can modulate pharmacological activity and improve pharmacokinetic properties.

The pyrrolidine nucleus is a versatile scaffold that allows for extensive exploration of chemical space in three dimensions due to its non-planar, puckered conformation. This three-dimensionality is a crucial factor in designing drug candidates with improved target selectivity and reduced off-target effects. The hydroxyl and ester groups of this compound provide convenient handles for further chemical modifications, enabling the construction of diverse compound libraries for high-throughput screening.

One area where pyrrolidine-containing scaffolds have shown significant promise is in the development of inhibitors for enzymes such as Janus kinases (JAKs). JAK inhibitors are a class of drugs used in the treatment of autoimmune diseases and certain cancers. nih.gov The pyrrolopyridine skeleton is a key pharmacophore in some JAK inhibitors, and the strategic substitution at various positions of this scaffold is critical for achieving high potency and selectivity. nih.gov

Furthermore, the synthesis of spirocyclic systems, which contain two rings connected by a single common atom, has gained increasing attention in medicinal chemistry due to their unique three-dimensional structures. nih.govfrontiersin.org Spiro-pyrrolidinyl compounds are being explored for a range of therapeutic applications. For instance, spiro[pyrrolidine-3,3´-oxindoles] have been investigated as potential anticancer agents. nih.gov The synthesis of such complex molecules often relies on the use of chiral building blocks like substituted pyrrolidines to control the stereochemistry of the final product.

In the realm of antiviral drug discovery, pyrrolidine derivatives are integral components of many therapeutic agents. The stereoselective synthesis of these derivatives is paramount, as the biological activity is often dependent on the specific stereoisomer. While the direct synthesis from this compound is not always explicitly detailed in broad reviews, the fundamental chemistry of this and related pyrrolidine precursors underpins the development of novel antiviral compounds. mdpi.com

The following table summarizes the application of pyrrolidine-based privileged scaffolds in medicinal chemistry, highlighting the types of scaffolds, their biological targets, and the associated therapeutic areas. While direct synthesis from this compound is a key strategy, the table reflects the broader utility of the pyrrolidine core.

| Privileged Scaffold | Biological Target(s) | Therapeutic Area |

| Spiro[pyrrolidine-3,3´-oxindole] | EGFR, CDK2, HDAC2, PHB2 | Anticancer |

| Pyrrolopyridine | Janus Kinase 1 (JAK1) | Autoimmune Diseases |

| Pyrrolidine-2,5-dione | - | Anticonvulsant |

| Pyrrolidine Derivatives | Neuraminidase | Antiviral (Influenza) |

| Imidazo[1,2-a]pyridine-3-carboxylate | Hepatitis B Virus (HBV) DNA Replication | Antiviral (Hepatitis B) |

Table 1: Examples of Pyrrolidine-Based Privileged Scaffolds in Medicinal Chemistry

This table is interactive. Click on the headers to sort the data.

The data indicates that the pyrrolidine scaffold is a cornerstone in the design of molecules targeting a range of diseases. The development of novel synthetic methodologies, including multicomponent reactions and catalytic asymmetric cycloadditions, continues to expand the accessibility and diversity of pyrrolidine-based privileged structures. nih.govrsc.orgnih.gov

Biological and Biochemical Research on Ethyl 3 Hydroxypyrrolidine 2 Carboxylate and Its Derivatives

Enzymatic Interactions and Catalytic Roles

The core structure of Ethyl 3-hydroxypyrrolidine-2-carboxylate, being an analog of hydroxyproline (B1673980), suggests its potential involvement in enzymatic reactions concerning this amino acid. nih.govnih.gov Research into enzymes that metabolize hydroxyproline provides a framework for understanding how this compound and its derivatives might interact with biological catalysts.

Cis-3-hydroxy-L-proline dehydratase (c3LHypD) is an enzyme that plays a key role in the metabolic pathway of hydroxyprolines. ebi.ac.uk This enzyme, found in various bacteria like Pseudomonas aeruginosa and Roseibium aggregatum, catalyzes the dehydration of cis-3-hydroxy-L-proline (c3LHyp) to form Δ¹-pyrroline-2-carboxylate (Pyr2C). uniprot.orguniprot.orgnih.gov This reaction is a critical step in a degradation pathway that allows the organism to utilize c3LHyp as a sole carbon source by converting it eventually to L-proline. uniprot.orgnih.gov

The substrate specificity of c3LHypD is narrowly defined. Studies on the enzyme from P. aeruginosa show that it is active with c3LHyp and, to a much lesser extent (about 300-fold lower rate), with (2S,3S,4R)-3,4-dihydroxyproline. uniprot.org However, it shows no activity with a range of other related compounds, highlighting its precise structural requirements for catalysis. uniprot.org The enzyme from R. aggregatum also demonstrates specificity for c3LHyp and can catalyze a competing epimerization reaction to trans-3-hydroxy-D-proline, but does not act on other proline isomers. uniprot.org

| Substrate | Activity Observed | Reference |

|---|---|---|

| cis-3-hydroxy-L-proline (c3LHyp) | Yes (Primary Substrate) | uniprot.org |

| (2S,3S,4R)-3,4-dihydroxyproline | Yes (activity is ~300-fold lower) | uniprot.org |

| L-proline | No | uniprot.org |

| trans-4-hydroxy-L-proline (t4LHyp) | No | uniprot.org |

| cis-4-hydroxy-L-proline (c4LHyp) | No | uniprot.org |

| trans-3-hydroxy-L-proline (t3LHyp) | No | uniprot.org |

| D-proline | No | uniprot.org |

The pyrrolidine (B122466) scaffold is a common feature in many enzyme inhibitors. Derivatives of this compound have been investigated as potential inhibitors of various enzymes, particularly proteases. The mechanism of action often involves the compound acting as a modulator or direct inhibitor of a specific molecular target. For instance, derivatives can be designed to bind selectively to the active sites of zinc-dependent metalloproteases, such as matrix metalloproteinase-2 (MMP-2). This interaction is facilitated by the hydroxyl group at the 3-position, which can form hydrogen bonds within the enzyme's binding pocket.

Furthermore, research has explored the development of pyrrolidine-based compounds as inhibitors for viral proteases, such as the SARS-CoV-2 3C-like protease, demonstrating the broad applicability of this chemical class in enzyme inhibition. nih.gov

Prolyl oligopeptidases (POs) are a family of serine proteases that cleave peptide bonds on the C-terminal side of proline residues. They are involved in various physiological processes and are considered therapeutic targets for several diseases. A study focused on the Tc80 prolyl oligopeptidase from Trypanosoma cruzi, the parasite responsible for Chagas' disease, utilized pyrrolidinyl-dipeptide derivatives as potential inhibitors. nih.gov

In this research, dipeptide derivatives incorporating the pyrrolidine structure were synthesized with various C-terminal functional groups, including nitrile and α-ketobenzothiazole moieties. nih.gov Several of these compounds were found to be potent, reversible, and competitive inhibitors of the Tc80 prolyl oligopeptidase. nih.gov A peptidyl nitrile and two peptidyl α-ketobenzothiazoles demonstrated K(i) values in the nanomolar range, indicating strong binding and effective inhibition of the enzyme. nih.gov

| Inhibitor Type | Inhibition Constant (K(i)) | Inhibition Type | Reference |

|---|---|---|---|

| Peptidyl nitrile derivative | 38-219 nM range | Reversible, Competitive | nih.gov |

| Peptidyl α-ketobenzothiazole derivatives (2 compounds) | 38-219 nM range | Reversible, Competitive | nih.gov |

Investigations into Metabolic Pathways (e.g., Hydroxyproline Metabolism)

Hydroxyprolines are metabolized in bacteria through specific degradation pathways. nih.gov The metabolism of trans-3-hydroxy-L-proline (T3LHyp), for example, is initiated by a T3LHyp dehydratase, which converts it to Δ¹-pyrroline-2-carboxylate (Pyr2C). nih.gov This intermediate is then reduced by a reductase to yield L-proline, which enters general metabolism. nih.gov

Similarly, the pathway for cis-3-hydroxy-L-proline (C3LHyp) involves its dehydration by cis-3-hydroxy-L-proline dehydratase to also produce Pyr2C. nih.gov The resulting Pyr2C is subsequently converted to L-proline by a Δ¹-pyrroline-2-carboxylate reductase. nih.gov The central role of Δ¹-pyrroline-3-hydroxy-5-carboxylic acid and its non-hydroxylated analog as intermediates in these pathways has been established through enzymatic studies. nih.gov this compound, as a synthetic analog of a hydroxyproline, is structurally related to the natural substrates of these metabolic pathways, making it a valuable tool for studying the enzymes involved. nih.gov

Molecular Target Identification and Binding Affinity Studies

The biological activity of this compound is fundamentally linked to its interaction with specific molecular targets like enzymes and receptors. Identifying these targets and characterizing the binding interactions is essential for understanding its mechanism of action.

The molecular structure of this compound is key to its binding capabilities. The hydroxyl (-OH) and carboxylate (-COOC₂H₅) groups are critical functional components for interacting with biological targets. The hydroxyl group is particularly important as it can participate in hydrogen bonding, which significantly influences how the molecule fits into and interacts with the active or allosteric sites of enzymes like MMP-2.

Furthermore, the stereochemistry of the molecule is a determining factor in its biological activity. The spatial arrangement of the substituents on the pyrrolidine ring, such as the (2R,3R) or (2S,3S) configurations, dictates the molecule's three-dimensional shape. nih.gov This shape, in turn, governs the affinity and specificity of its binding to enzymes, as precise stereochemical alignment is often required for effective interaction.

The Influence of Stereochemistry on Binding Affinity and Biological Activity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. In the realm of pyrrolidine derivatives, this principle is well-documented, with different stereoisomers often exhibiting vastly different binding affinities and pharmacological effects.

Research into quinolone antibacterial agents has demonstrated the profound impact of stereochemistry. In a study of optically active 1-ethyl-6,8-difluoro-1,4-dihydro-7-(3-hydroxypyrrolidin-1-yl)-4-oxoquinoline-3-carboxylic acid, the isomer with the (3S)-hydroxypyrrolidin-1-yl moiety was found to be approximately four times more potent in vitro than its (3R) counterpart. researchgate.net The (3S) isomer was also about twice as active as the racemic mixture, highlighting that the specific spatial orientation of the hydroxyl group on the pyrrolidine ring is crucial for its antibacterial efficacy. researchgate.net This suggests that the (3S) configuration allows for a more favorable interaction with the bacterial target, likely DNA gyrase. researchgate.net

Similarly, studies on polyhydroxylated pyrrolidines, which are analogs of the core structure, have identified specific stereoisomers with potent biological activities. For instance, a pyrrolidine with an l-arabino-typed configuration was identified as a potent and specific stabilizer for the recombinant human acid alpha-glucosidase (rh-GAA) enzyme. nih.gov This stabilization is critical for enhancing the efficacy of enzyme replacement therapy for Pompe disease. nih.gov In another example, synthetic pyrrolidine analogues of the natural product pochonicine were evaluated as inhibitors of β-N-acetylhexosaminidases (β-HexNAcases). The study revealed that only the analogues possessing the specific stereochemical configurations of 2,5-dideoxy-2,5-imino-d-mannitol (B190992) (DMDP) and pochonicine itself exhibited powerful inhibition of these enzymes. mdpi.com This underscores the stringent stereochemical requirements for effective binding to the enzyme's active site.

Bioactivity Profiles of Synthesized Derivatives

The versatile scaffold of this compound has enabled the synthesis of a wide array of derivatives, each with unique biological activity profiles. Researchers have explored these derivatives for various therapeutic applications, uncovering promising candidates for antimicrobial, anthelmintic, and antiproliferative agents, as well as potent enzyme inhibitors.

Research on Antimicrobial Activity

Derivatives of the pyrrolidine scaffold have been a subject of significant interest in the search for new antimicrobial agents to combat multidrug-resistant pathogens.

One study investigated a series of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoates, which are structurally related to the target compound. nih.gov These compounds were evaluated for their antibacterial potential against several bacterial strains. Notably, one of the synthesized derivatives displayed remarkable potency, with Minimum Inhibitory Concentration (MIC) values of 0.125 mg/ml against Enterobacter sakazakii, 0.083 mg/ml against Escherichia coli, 0.073 mg/ml against Staphylococcus aureus, and 0.109 mg/ml against Klebsiella pneumoniae. nih.gov

In another research effort, a series of 5-oxopyrrolidine derivatives were synthesized and screened against clinically significant multidrug-resistant pathogens. mdpi.com While the compounds generally showed no activity against Gram-negative bacteria (MIC > 64 µg/mL), one derivative, compound 21 , demonstrated favorable activity against multidrug-resistant and vancomycin-intermediate Staphylococcus aureus (VISA) isolates, with MIC values ranging from 1 to 8 µg/mL. mdpi.com This highlights the potential of specific pyrrolidine derivatives to tackle resistant Gram-positive infections.

Furthermore, research on pyrrolidine-2,5-dione derivatives fused to a dibenzobarrelene backbone showed moderate to low antimicrobial activities against a panel of bacteria and yeasts, with MICs generally ranging from 16 to 128 µg/mL. nih.gov The study also demonstrated that the activity of these compounds varies depending on the specific microbial species. nih.gov

The influence of stereochemistry is also evident in the antimicrobial activity of quinolone derivatives incorporating a 3-hydroxypyrrolidinyl group. As mentioned previously, the 7-[(3S)-hydroxypyrrolidin-1-yl] derivative of a fluoroquinolone was significantly more active against both Gram-positive and Gram-negative bacteria than its (3R) counterpart. researchgate.net

| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference |

|---|---|---|---|

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate (Compound 2) | E. coli | 0.083 mg/ml | nih.gov |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate (Compound 2) | S. aureus | 0.073 mg/ml | nih.gov |

| 5-Oxopyrrolidine derivative (Compound 21) | Multidrug-resistant S. aureus | 1–8 µg/mL | mdpi.com |